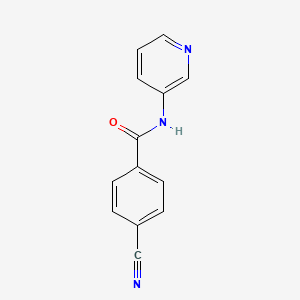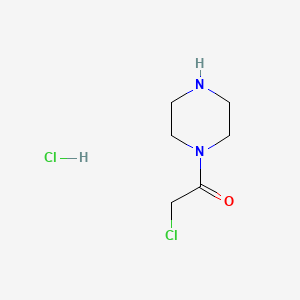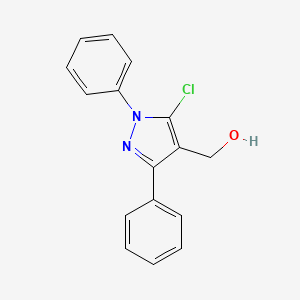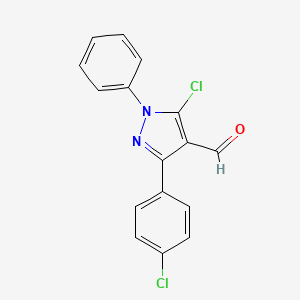![molecular formula C9H11F3N2O B3024040 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol CAS No. 1006480-18-7](/img/structure/B3024040.png)
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol
Descripción general
Descripción
2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]ethanol (CPT) is an organic compound that has been studied for its potential applications in scientific research. CPT is a derivative of pyrazole, a five-membered heterocyclic ring composed of three nitrogen atoms and two carbon atoms. CPT has been found to have a variety of properties, including being thermally stable, non-toxic, and having a low molecular weight. Its properties make it an attractive compound for use in scientific research, particularly in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Synthesis and Chemistry of Hexasubstituted Pyrazolines : Baumstark et al. (2013) discussed the synthesis and chemistry of hexasubstituted pyrazolines, highlighting their contributions to the development of synthetic routes for pentasubstituted 2H-pyrazoles, which serve as key starting materials for the synthesis of highly substituted pyrazolines. These compounds have applications in the facile synthesis of hexasubstituted cyclopropanes and serve as effective oxygen-atom transfer reagents through the autoxidation process, showcasing their potential in synthetic organic chemistry and material science Baumstark, P. Vásquez, & Davita Mctush-Camp, 2013.
Potential Therapeutic and Biological Applications
Trifluoromethylpyrazoles as Anti-inflammatory and Antibacterial Agents : Kaur, Kumar, and Gupta (2015) reviewed the importance of trifluoromethylpyrazoles, particularly as anti-inflammatory and antibacterial agents in medicinal chemistry. The presence of the trifluoromethyl group, especially on the 3- or 5-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. This highlights the potential of trifluoromethylpyrazoles, including compounds similar to 2-[5-Cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanol, in developing novel anti-inflammatory and antibacterial agents Kaur, Kumar, & Gupta, 2015.
Applications in Heterocyclic Chemistry
Synthesis of Pyrazole Heterocycles : Dar and Shamsuzzaman (2015) highlighted the pyrazole moiety's role as a pharmacophore in biologically active compounds and its use as a synthon in organic synthesis. The review discussed the synthesis of pyrazole appended heterocyclic skeletons, underlining the versatility of pyrazole derivatives in medicinal chemistry and organic synthesis. This underscores the potential applications of this compound in the synthesis of novel heterocyclic compounds with a broad range of biological activities Dar & Shamsuzzaman, 2015.
Propiedades
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-5-7(6-1-2-6)14(13-8)3-4-15/h5-6,15H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOJUANFSKOOLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2CCO)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



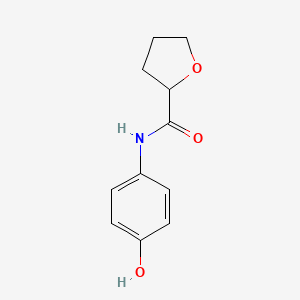
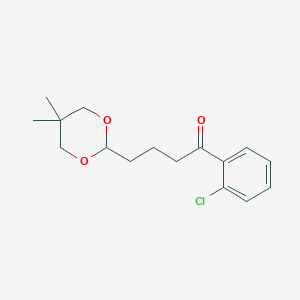
![C-Methylcalix[4]resorcinarene](/img/structure/B3023962.png)
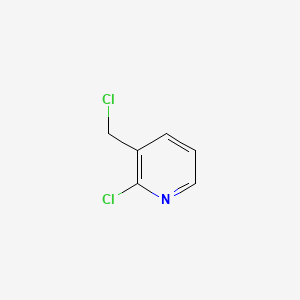
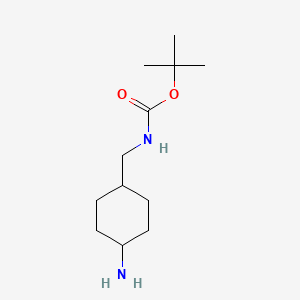
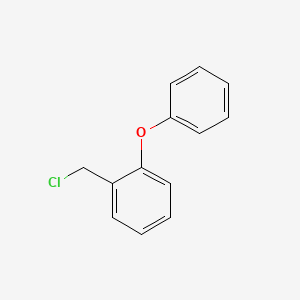

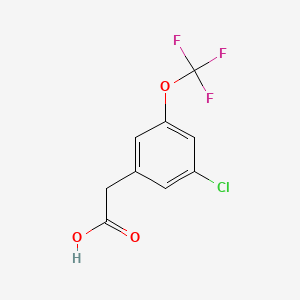
![7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3023974.png)
